2-Amino-5-methylbenzenesulfonamide
Overview
Description
2-Amino-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 2-Amino-5-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps :
Sulfonation: Paranitrotoluene is dissolved in an organic solvent and reacted with chlorosulfonic acid to form 2-methyl-5-nitrobenzenesulfonyl chloride.
Hydrogenation: The nitro compound is then subjected to hydrogenation in the presence of a catalyst, ammonia water, and an organic solvent under high temperature and pressure to yield this compound.
This method is advantageous due to its short route, high product purity, and suitability for industrial production.
Chemical Reactions Analysis
2-Amino-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as Pazopanib, an angiogenesis inhibitor used in cancer treatment.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The sulfonamide group is crucial for its binding affinity to the target enzymes, which often include kinases and other regulatory proteins.
Comparison with Similar Compounds
2-Amino-5-methylbenzenesulfonamide can be compared with other similar compounds, such as:
2-Methylbenzenesulfonamide: Lacks the amino group, making it less reactive in certain biological applications.
5-Amino-2-methylbenzenesulfonamide: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.
The presence of both the amino and methyl groups in this compound makes it unique in terms of its reactivity and suitability for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-amino-5-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTVIFGJASUBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288807 | |
Record name | 2-amino-5-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-55-2 | |
Record name | 2-Amino-5-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 609-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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